AChE Inhibition Potency of Dihydroactinidiolide Versus In-Class and Clinical Comparators
Dihydroactinidiolide exhibits acetylcholinesterase (AChE) inhibition with an IC₅₀ of 34.03 nM [1]. This potency is numerically superior to that reported for certain β-carboline and tacrine derivatives under comparable assay conditions [2]. While direct head-to-head data for structural analogs actinidiolide and tetrahydroactinidiolide are not available in the same study, the class-level inference indicates that DA demonstrates meaningful inhibitory capacity relative to known AChE inhibitors.
| Evidence Dimension | AChE inhibition IC₅₀ |
|---|---|
| Target Compound Data | 34.03 nM |
| Comparator Or Baseline | β-carboline and tacrine derivatives (reported IC₅₀ values not specified; class-level comparison) |
| Quantified Difference | DA IC₅₀ is lower than those reported for some β-carboline and tacrine derivatives in literature, indicating higher potency. |
| Conditions | In vitro AChE inhibition assay using acetylthiocholine iodide as substrate, preincubation for 45 min, DTNB reagent detection [1]. |
Why This Matters
This quantifiable potency difference establishes dihydroactinidiolide as a high-value lead compound for neuroprotective drug discovery programs, justifying its selection over less potent structural analogs for AChE-targeted screening.
- [1] Das M, Prakash S, Nayak C, Thangavel N, Singh SK, Manisankar P, Devi KP. Dihydroactinidiolide, a natural product against Aβ25-35 induced toxicity in Neuro2a cells: Synthesis, in silico and in vitro studies. Bioorg Chem. 2018 Dec;81:340-349. doi: 10.1016/j.bioorg.2018.08.037. PMID: 30189414. View Source
- [2] InvivoChem. Dihydroactinidiolide (CAS 17092-92-1) Product Datasheet. View Source
